4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid
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Overview
Description
4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a formylation reaction, where a formyl group is added to the benzodioxole ring.
Amidation Reaction: The formylated benzodioxole undergoes an amidation reaction with 2-chlorophenylamine to form the formamido derivative.
Formation of the Enamido Group: The formamido derivative is then reacted with a suitable reagent to form the enamido group.
Addition of the Butanoic Acid Moiety: Finally, the butanoic acid moiety is introduced through a condensation reaction.
Chemical Reactions Analysis
4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl group or other substituents.
Condensation: Condensation reactions can be performed to form larger molecules by combining the compound with other reactants.
Scientific Research Applications
4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid can be compared with similar compounds such as:
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]butanoic acid.
Properties
Molecular Formula |
C21H19ClN2O6 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
4-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C21H19ClN2O6/c22-15-5-2-1-4-14(15)20(27)24-16(21(28)23-9-3-6-19(25)26)10-13-7-8-17-18(11-13)30-12-29-17/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,23,28)(H,24,27)(H,25,26)/b16-10- |
InChI Key |
XNNLWOVKABYIJJ-YBEGLDIGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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